molecular formula C6H9N3O2 B6270103 rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol CAS No. 2307774-27-0

rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol

Cat. No.: B6270103
CAS No.: 2307774-27-0
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol: is a chiral compound that contains a triazole ring and an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Click Chemistry Approach: One common method to synthesize rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol involves the use of click chemistry. This method typically employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials are an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring.

    Oxolane Ring Formation: The oxolane ring can be introduced through various methods, such as ring-closing metathesis or intramolecular cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions.

    Catalysis: It can be used as a catalyst or catalyst precursor in organic reactions.

Biology and Medicine:

    Drug Design: The triazole ring is a common motif in pharmaceuticals, and this compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Industry:

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol exerts its effects depends on its specific application. In drug design, the triazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The oxolane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-2-ol
  • rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-one

Comparison:

  • Structural Differences: The position of the triazole ring and the presence of different functional groups distinguish these compounds from rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, stability, and biological activity.
  • Applications: While all these compounds may have similar applications in drug design and materials science, their unique structures can impart specific advantages or limitations in certain contexts.

Properties

CAS No.

2307774-27-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.